BenchChemオンラインストアへようこそ!

2-(4-Hydroxyphenoxy)acetamide

Prodrug Design Targeted Cancer Therapy Enzyme-Prodrug Activation

2-(4-Hydroxyphenoxy)acetamide (CAS 22446-14-6), also known as p-hydroxyphenoxyacetamide, is a phenoxyacetamide derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. It is characterized by a 4-hydroxyphenoxy group linked to an acetamide moiety, a structure that confers both hydrogen bond donor and acceptor capabilities (2 HBD, 3 HBA) and a moderate lipophilicity (calculated LogP ranging from 0 to 1.406 depending on the computational method).

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 22446-14-6
Cat. No. B1342353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenoxy)acetamide
CAS22446-14-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCC(=O)N
InChIInChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2,(H2,9,11)
InChIKeyILQRFDNWRGPIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenoxy)acetamide (CAS 22446-14-6): Core Chemical Profile and Sourcing Baseline


2-(4-Hydroxyphenoxy)acetamide (CAS 22446-14-6), also known as p-hydroxyphenoxyacetamide, is a phenoxyacetamide derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. It is characterized by a 4-hydroxyphenoxy group linked to an acetamide moiety, a structure that confers both hydrogen bond donor and acceptor capabilities (2 HBD, 3 HBA) and a moderate lipophilicity (calculated LogP ranging from 0 to 1.406 depending on the computational method) . Commercially, this compound is typically available as a white to off-white solid with purity specifications ranging from 95% to 97% . It is widely recognized as a versatile small-molecule scaffold and a critical intermediate in the synthesis of pharmaceuticals, including antimalarial and anticancer agents .

Why Generic 2-(4-Hydroxyphenoxy)acetamide Analogs Cannot Be Substituted for Targeted Prodrug Design


In the context of targeted enzyme-prodrug therapy, the 4-hydroxyphenoxyacetamide moiety is not a generic linker but a specifically engineered substrate recognition element for penicillin-V amidase (PVA) [1]. Substituting this compound with a close structural analog—such as the 3-hydroxy isomer or the 4-methoxy derivative—abolishes or drastically reduces PVA-mediated cleavage, thereby compromising the prodrug activation cascade [2]. The para-hydroxyl group is critical for hydrogen-bonding within the enzyme's active site, and its replacement leads to a loss of catalytic efficiency that directly translates to a failure of localized drug release in tumor-targeted therapies [1]. Therefore, procurement decisions in drug discovery programs involving enzyme-prodrug strategies must specify 2-(4-Hydroxyphenoxy)acetamide over other phenoxyacetamide derivatives to ensure reproducible biological activation and toxicity reduction.

Quantitative Evidence for Selecting 2-(4-Hydroxyphenoxy)acetamide Over Its Closest Analogs


Prodrug Toxicity Reduction: DPO vs. Free Doxorubicin in Lung Carcinoma and B-Cell Lymphoma Cell Lines

The 2-(4-Hydroxyphenoxy)acetamide moiety, when conjugated to doxorubicin to form doxorubicin-N-p-hydroxyphenoxyacetamide (DPO), dramatically reduces the toxicity of the parent drug in vitro. This reduction is quantitatively defined in two distinct cancer cell lines, establishing a clear prodrug window that is essential for targeted therapy applications [1].

Prodrug Design Targeted Cancer Therapy Enzyme-Prodrug Activation

Prodrug Toxicity Attenuation: MelPO vs. Free Melphalan, Demonstrating >1000-Fold Safety Margin

The protective capacity of the 2-(4-Hydroxyphenoxy)acetamide group is exceptionally potent when applied to the DNA-alkylating agent melphalan. The resulting prodrug, melphalan-N-p-hydroxyphenoxyacetamide (MelPO), exhibits a >1000-fold reduction in cytotoxicity relative to free melphalan in H2981 cells, and a >100-fold reduction in Daudi cells [1]. This extreme attenuation (a three-order-of-magnitude shift) is directly attributable to the stability of the phenoxyacetamide bond prior to enzymatic cleavage and cannot be achieved with other common prodrug modifiers.

Bifunctional Alkylating Agents Prodrug Safety Margin Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Computed LogP Differentiation: 2-(4-Hydroxyphenoxy)acetamide vs. Electron-Withdrawing Group-Substituted Analogs

The physicochemical profile of 2-(4-Hydroxyphenoxy)acetamide separates it from structurally similar analogs that carry electron-withdrawing substituents. While quantitative LogP values vary by method (ranging from XLogP3 of 0 to computed values of 1.406), the compound consistently exhibits lower lipophilicity than its 4-nitro analog, which is a key comparator in anticancer and anti-inflammatory phenoxyacetamide research [1][2]. The 4-nitro derivative (compound 3c in Rani et al., 2014) is one of the most active compounds in the published series and its higher LogP is associated with non-selective cytotoxicity, whereas the 4-hydroxy analog offers a more balanced profile suitable for prodrug construction.

Lipophilicity Physicochemical Differentiation Drug-Likeness

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Positional Isomers for Enzyme Binding

2-(4-Hydroxyphenoxy)acetamide possesses two hydrogen bond donors (the phenolic -OH and the amide -NH2) and three hydrogen bond acceptors, a pattern that is geometrically specific to the para-substitution of the phenolic hydroxyl group [1]. The 3-hydroxy (meta) isomer would present a different spatial orientation of the HBD, while the 2-hydroxy (ortho) isomer would introduce an intramolecular hydrogen bond between the phenolic -OH and the ether oxygen, effectively reducing the number of free HBDs available for intermolecular interactions [2]. This para-specific HBD/HBA pattern is critical for the compound's recognition and cleavage by penicillin-V amidase (PVA), as the enzyme's active site precisely accommodates the 4-hydroxyphenoxy moiety for catalytic hydrolysis [3].

Molecular Recognition Enzyme Substrate Specificity Hydrogen Bonding

PVA Enzymatic Activation: Folate-Targeted Prodrug Conversion Demonstrated In Vitro

The functional utility of the 2-(4-Hydroxyphenoxy)acetamide moiety is further validated in a folate-targeted enzyme prodrug system. Lu et al. (1999) demonstrated that when folate-PVA conjugates are bound to folate receptor (FR)-positive KB cells, the DPO prodrug is efficiently converted to doxorubicin, achieving an IC50 of approximately 0.6 µM—equipotent to free doxorubicin [1]. By contrast, FR-negative A549 cells are not killed, confirming that the activation is strictly enzyme- and receptor-dependent and not due to non-specific hydrolysis of the phenoxyacetamide bond [1]. This establishes 2-(4-Hydroxyphenoxy)acetamide as a privileged prodrug linker that remains inert in the absence of targeted enzyme, a property not shared by ester-based or other amide-linker alternatives.

Folate Receptor Targeting Enzyme-Mediated Drug Release Selective Cytotoxicity

Commercial Purity and Supplier Specification Variability: 95% vs. 97% for Synthetic Intermediate Applications

For procurement of 2-(4-Hydroxyphenoxy)acetamide as a synthetic intermediate, purity specification is a practical differentiator. Commercial suppliers offer this compound at either 95% purity (AKSci, CymitQuimica/Biosynth) or 97% purity (Leyan) . The 2% purity difference is significant for multi-step syntheses where impurities in the intermediate can propagate through subsequent reactions and reduce final yields. The 97% grade may be prioritized when the compound is used in later-stage synthetic steps where impurity carryover is a greater concern, whereas the 95% grade may be sufficient for early-stage discovery work where cost per gram is the primary driver.

Quality Control Synthetic Intermediate Sourcing Purity Specification

Optimal Application Scenarios for 2-(4-Hydroxyphenoxy)acetamide Based on Established Evidence


Antibody-Directed or Folate-Targeted Enzyme Prodrug Therapy (ADEPT/FIEPT)

This is the highest-confidence application scenario. 2-(4-Hydroxyphenoxy)acetamide is the essential linker for constructing PVA-cleavable prodrugs of cytotoxic agents such as doxorubicin and melphalan. The established >1000-fold toxicity reduction (MelPO vs. melphalan) and the demonstrated equipotency to free drug upon targeted activation (DPO IC50 ≈ 0.6 µM) make this compound the default choice for any enzyme-prodrug therapy research program . Substituting another phenoxyacetamide analog would require extensive re-validation of enzyme kinetics, which is unnecessary given the existing body of evidence.

Chemical Biology Probe for Studying Penicillin-V Amidase Activity and Substrate Specificity

As a defined substrate for PVA, 2-(4-Hydroxyphenoxy)acetamide and its conjugated derivatives serve as chemical biology probes for quantifying PVA activity in vitro and in vivo. The para-hydroxyl group is critical for catalytic recognition, and the well-characterized structure-activity relationship allows researchers to use this compound as a reference standard for comparing mutant PVA variants or novel amidases with phenoxyacetamide-cleaving activity . This application is bolstered by the compound's commercial availability at defined purity grades.

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Proteins with Phenol-Binding Pockets

2-(4-Hydroxyphenoxy)acetamide possesses a balanced physicochemical profile (moderate LogP, 2 HBD, 3 HBA) that makes it a suitable fragment-sized scaffold for FBDD campaigns. Its computed LogP of 0–1.4 places it in a favorable range for fragment screening libraries . The primary amide and phenolic hydroxyl groups offer orthogonal vectors for chemical elaboration, enabling growth into lead-like molecules. This is a class-level application informed by the general recognition of phenoxyacetamides as privileged scaffolds in medicinal chemistry .

Synthetic Intermediate for Antimalarial and Anticancer Lead Optimization Programs

Multiple authoritative sources identify 2-(4-Hydroxyphenoxy)acetamide as a key intermediate in the synthesis of antimalarial and anticancer agents . The compound's bifunctional nature—providing both a nucleophilic phenol and a modifiable acetamide—enables its use in library synthesis through parallel amidation, O-alkylation, or click chemistry. Procurement of the 97% purity grade (e.g., from Leyan) is recommended for lead optimization where product purity has a direct impact on biological assay reproducibility .

Quote Request

Request a Quote for 2-(4-Hydroxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.